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molecular formula C8H12O3 B1655004 Methyl 3-oxo-6-heptenoate CAS No. 30414-57-4

Methyl 3-oxo-6-heptenoate

Cat. No. B1655004
M. Wt: 156.18 g/mol
InChI Key: HQLSDJWYINRSAP-UHFFFAOYSA-N
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Patent
US07803822B2

Procedure details

To a solution of Meldrum's acid (22.0 g) and pyridine (25.0 ml) in dichloromethane (100 ml) was added dropwise pent-4-enoyl chloride (18.5 ml) under ice-cooling. The reaction mixture was stirred at room temperature for 10 hr, and washed with water and 1M hydrochloric acid. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated. The residue was dissolved in methanol (150 ml), and the mixture was stirred with heating under reflux for 8 hr. After cooling the reaction mixture to room temperature, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column (hexane/ethyl acetate=10/1 to hexane/ethyl acetate=5/1) to give the title compound as a pale-yellow liquid (4.57 g, 40%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])O1.N1C=[CH:15][CH:14]=[CH:13][CH:12]=1.C(Cl)(=O)CCC=C>ClCCl>[O:5]=[C:4]([CH2:15][CH2:14][CH:13]=[CH2:12])[CH2:6][C:7]([O:9][CH3:2])=[O:8]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
25 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
18.5 mL
Type
reactant
Smiles
C(CCC=C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
washed with water and 1M hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (150 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hr
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column (hexane/ethyl acetate=10/1 to hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
O=C(CC(=O)OC)CCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.57 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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